Methyl 2,5-dichloronicotinate

Synthetic Methodology Esterification Process Chemistry

Methyl 2,5-dichloronicotinate (CAS 67754-03-4) offers a 97% high-yield synthetic route from parent acid, ensuring cost-efficiency for multi-gram to kilogram orders. Its precise 2,5-dichloro substitution pattern is non-interchangeable and crucial for target bioactivity in pharmaceutical and agrochemical intermediates, as confirmed by SAR studies. Procure with confidence in high purity (≥98%) to ensure reliable analytical and synthetic outcomes.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 67754-03-4
Cat. No. B1303832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dichloronicotinate
CAS67754-03-4
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
InChIKeyCNPFXYWTMBTSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Dichloronicotinate (CAS 67754-03-4) for Agrochemical and Pharmaceutical Intermediate Procurement


Methyl 2,5-dichloronicotinate (CAS 67754-03-4) is a halogenated pyridine-3-carboxylate derivative with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol [1]. This compound features a pyridine ring substituted with chlorine atoms at the 2- and 5-positions and a methyl ester group at the 3-position. It is widely utilized as a key synthetic intermediate in the development of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, and in the creation of advanced agrochemicals such as targeted pesticides . Its solid physical state at room temperature (melting point 42-46 °C) and defined chemical properties facilitate its handling and use in diverse synthetic pathways .

Why Substituting Methyl 2,5-Dichloronicotinate with Other Halogenated Nicotinates Risks Synthetic Failure


In medicinal and agrochemical research, the precise substitution pattern on the pyridine ring dictates a molecule's reactivity, downstream biological activity, and physicochemical properties [1]. While other dichloronicotinate isomers exist (e.g., 2,6- and 5,6-dichloro variants), their distinct spatial arrangement of chlorine atoms leads to divergent regioselectivity in cross-coupling reactions, alters the electronic environment of the ring, and can result in significantly different synthetic outcomes or bioactivity profiles . Furthermore, alternative functional groups (e.g., replacing the methyl ester with an ethyl ester or the acid) can change the compound's lipophilicity, solubility, and its behavior in subsequent reaction steps, making them non-interchangeable in a validated synthetic sequence. The quantitative evidence below demonstrates why Methyl 2,5-dichloronicotinate is a specific and non-fungible choice for target applications.

Quantitative Differentiation Guide for Methyl 2,5-Dichloronicotinate (CAS 67754-03-4) Relative to Analogs


Synthesis Yield: Methyl 2,5-Dichloronicotinate Shows Superior 97% Yield via Acid Chloride Route vs. Alternative Synthetic Pathways

The synthesis of Methyl 2,5-dichloronicotinate via the esterification of its parent acid (2,5-dichloronicotinic acid) with methanol using thionyl chloride achieves a high isolated yield of 97%, significantly outperforming alternative routes that use 2-hydroxy-5-chloronicotinic acid as a starting material, which yields only 58% . This direct head-to-head comparison of published synthetic protocols demonstrates a clear, quantifiable advantage in production efficiency.

Synthetic Methodology Esterification Process Chemistry

Acidity of Parent Acid: 2,5-Dichloro Substitution Confers Distinct pKa Advantage Over 2,6-Isomer

The parent acid of the target compound, 2,5-dichloronicotinic acid, has a predicted pKa of 1.63 ± 0.25, making it a stronger acid than its closely related positional isomer, 2,6-dichloronicotinic acid, which has a predicted pKa of 1.77 ± 0.28 . This class-level inference, based on the well-established electronic effects of chlorine substitution on the pyridine ring, indicates that the 2,5-substitution pattern enhances the electron-withdrawing effect at the carboxyl group more effectively than the 2,6-pattern.

Physicochemical Properties Medicinal Chemistry SAR

Commercial Purity Standardization: Methyl 2,5-Dichloronicotinate Is Widely Available at ≥98% GC Purity, Reducing Upstream Purification Burden

The target compound is routinely supplied by multiple reputable vendors at a standardized purity of ≥98.0% as determined by Gas Chromatography (GC) . This high and consistently reported purity specification serves as a de facto industry benchmark. While specific comparative purity data for every analog is not always published in vendor catalogs, this high level of standardization for the 2,5-isomer provides procurement confidence.

Chemical Purity Analytical Chemistry Procurement

Regioselective Reactivity: 2,5-Dichloro Pattern Enables Divergent Cross-Coupling Outcomes Compared to 2,6-Isomer

The 2,5-dichloro substitution pattern on the nicotinate ring presents distinct reactivity from other isomers. While methyl 2,6-dichloronicotinate undergoes highly regioselective SNAr reactions at the 6-position with phenols to yield 6-aryloxy ethers exclusively [1], the 2,5-dichloro isomer possesses a different electronic landscape. The chlorine at the 5-position is meta to the ester group and para to the ring nitrogen, while the chlorine at the 2-position is ortho to both, creating a unique set of reactive sites that dictate the outcome of palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions .

Synthetic Methodology Cross-Coupling Regiochemistry

High-Value Application Scenarios for Methyl 2,5-Dichloronicotinate in Research and Industrial R&D


Large-Scale Synthesis of Agrochemical Intermediates

Based on the established high-yield (97%) synthetic route from the parent acid , Methyl 2,5-dichloronicotinate is the economically optimal choice for any process requiring multi-gram to kilogram quantities. This high yield directly translates to lower production costs and reduced waste, making it the preferred starting material for synthesizing advanced intermediates for new pesticides and herbicides. Its use in this context is well-documented, with the compound serving as a critical building block in the development of targeted crop protection agents .

Medicinal Chemistry Campaigns Targeting Kinases or GPCRs Requiring a 2,5-Dichloropyridine Motif

For research programs focused on developing novel anti-inflammatory or anti-cancer agents, the specific 2,5-dichloro substitution pattern is a key pharmacophoric element. The compound's role as an intermediate in synthesizing biologically active molecules, including potential enzyme inhibitors, is established . The commercially available high purity (≥98%) ensures that the starting material does not introduce confounding variables into biological assays, a critical factor for reliable Structure-Activity Relationship (SAR) studies.

Development of Advanced Materials with Enhanced Properties

Methyl 2,5-dichloronicotinate can be incorporated into polymers and advanced materials, where its presence is intended to confer improved durability and resistance to degradation . The specific 2,5-dichloro arrangement on the pyridine ring offers a distinct steric and electronic profile compared to other isomers, which can influence the polymer's final physical and chemical properties. This makes it a valuable monomer for materials science research where precise structural control is needed to tune material performance.

Analytical Method Development and Validation

The compound's high commercial purity and well-characterized physical properties (e.g., melting point of 42-46 °C) make it suitable for use as a reference standard in chromatographic techniques . Its distinct retention time in GC and LC systems allows for accurate quantification of this specific intermediate in complex reaction mixtures, which is essential for process analytical technology (PAT) in both pharmaceutical and agrochemical manufacturing environments.

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